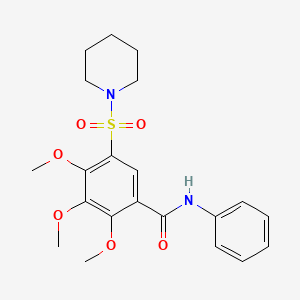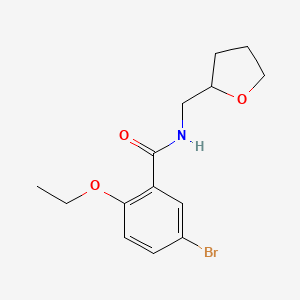![molecular formula C16H16FNO4S B4401638 Methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate](/img/structure/B4401638.png)
Methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate
概要
説明
Methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate is an organic compound with the molecular formula C16H16FNO4S. It is a derivative of glycine, where the amino group is substituted with a benzyl group and a 4-fluorophenylsulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of glycine methyl ester with benzyl chloride in the presence of a base, such as sodium hydroxide, to form N-benzylglycine methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
Methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-fluorophenylsulfonyl group enhances its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Methyl N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycinate
- Methyl N-benzyl-N-[(4-bromophenyl)sulfonyl]glycinate
- Methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate
Uniqueness
Methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and specificity compared to its analogs .
特性
IUPAC Name |
methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-22-16(19)12-18(11-13-5-3-2-4-6-13)23(20,21)15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTAVWBQQUOGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate](/img/structure/B4401570.png)



![4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4401599.png)
![4-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4401603.png)

![2,2-dimethyl-N-[(2-methylquinolin-5-yl)carbamothioyl]propanamide](/img/structure/B4401616.png)
![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)

![N-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)

![2-fluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4401659.png)
